Isophthalaldehyde

Catalog No.
S773179
CAS No.
626-19-7
M.F
C8H6O2
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isophthalaldehyde

CAS Number

626-19-7

Product Name

Isophthalaldehyde

IUPAC Name

benzene-1,3-dicarbaldehyde

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H

InChI Key

IZALUMVGBVKPJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C=O)C=O

Solubility

In water, 2.7X10+3 mg/L at 25 °C (est)
Slightly soluble in water
Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene

Synonyms

1,3-Benzenedicarboxaldehyde; 1,3-Benzenedialdehyde; 1,3-Diformylbenzene; 3-Formylbenzaldehyde; Benzene-1,3-dicarbaldehyde; Isophthaldialdehyde; NSC 5092; m-Benzenedialdehyde; m-Benzenedicarbaldehyde; m-Benzenedicarboxaldehyde; m-Diformylbenzene; m-Fo

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=O

Synthesis of Organic Compounds

Isophthalaldehyde serves as a valuable building block in the synthesis of various organic compounds. Its reactive aldehyde group readily participates in several chemical reactions, including:

  • Knoevenagel condensation: This reaction involves condensation between isophthalaldehyde and a ketone or another aldehyde, leading to the formation of conjugated enones. These enones find use in the synthesis of pharmaceuticals, dyes, and other functional materials [].
  • Aldol condensation: Similar to the Knoevenagel condensation, isophthalaldehyde can undergo aldol condensation with other carbonyl compounds to form β-hydroxy carbonyl compounds, which are important precursors in the synthesis of various organic molecules [].

Development of Functional Materials

Isophthalaldehyde plays a role in the development of functional materials with diverse properties. Some notable examples include:

  • Polymers: Isophthalaldehyde can be incorporated into the backbone of various polymers, such as polyesters and polyimides. These polymers exhibit desirable properties like thermal stability, mechanical strength, and electrical conductivity, making them valuable in various applications, including electronics, textiles, and composite materials [].
  • Coordination complexes: Isophthalaldehyde can form complexes with metal ions, leading to the creation of coordination complexes with unique properties. These complexes can exhibit interesting catalytic activity, photoluminescence, and magnetic properties, making them potential candidates for applications in catalysis, light-emitting devices, and magnetic materials [].

Research in Medicinal Chemistry

Isophthalaldehyde shows potential applications in medicinal chemistry due to its ability to participate in the synthesis of biologically active molecules. Some research explores its use in:

  • Drug discovery: Isophthalaldehyde derivatives can be screened for potential therapeutic activity against various diseases. Its reactive groups allow for the incorporation of specific functional groups, potentially leading to the development of new drugs [].
  • Development of drug delivery systems: Isophthalaldehyde can be employed in the design of drug delivery systems due to its ability to form hydrogels and other controlled-release materials [].

Isophthalaldehyde is an aromatic compound with the chemical formula C8H6O2C_8H_6O_2. It is a member of the aldehyde family and features two formyl groups attached to a benzene ring, making it a bifunctional compound. This structure allows for versatile reactivity, including the formation of polymers and covalent organic frameworks. Isophthalaldehyde is commonly used in organic synthesis and materials science due to its unique properties and reactivity.

Isophthalaldehyde itself doesn't have a well-defined mechanism of action in biological systems. However, the polymers and COFs derived from isophthalaldehyde can have specific functionalities depending on the chosen starting materials. These functionalities can then dictate their interaction with other molecules or their influence on biological processes [].

Due to its reactive aldehyde groups. Some notable reactions include:

  • Knoevenagel Condensation: In this base-catalyzed reaction, isophthalaldehyde can react with active methylene compounds to form α,β-unsaturated carbonyl compounds, which are useful intermediates in organic synthesis .
  • Formation of Adducts: Isophthalaldehyde can react with sodium sulfite to form bisulfite adducts, which can be further utilized in various chemical transformations .
  • Polymerization: Its bifunctional nature allows for polymerization reactions, leading to the formation of high molecular weight materials .

Research on the biological activity of isophthalaldehyde is limited but indicates potential antimicrobial properties. Studies have shown that certain derivatives of isophthalaldehyde exhibit activity against various bacterial strains. This suggests that modifications of isophthalaldehyde could lead to the development of new antimicrobial agents.

Isophthalaldehyde can be synthesized through several methods:

  • Oxidation of Isophthalic Acid: One common method involves the oxidation of isophthalic acid using oxidizing agents such as chromic acid or potassium permanganate.
  • Sommelet Reaction: A modified procedure involves the conversion of benzylamines into aldehydes, including isophthalaldehyde, through the Sommelet reaction .
  • Direct Formylation: Another method includes the formylation of substituted benzenes using formic acid or other formylating agents under specific conditions.

Isophthalaldehyde has a variety of applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Polymer Science: Due to its ability to form cross-linked structures, it is used in creating polymers and resins with enhanced properties.
  • Fluorescent Dyes: Isophthalaldehyde derivatives are utilized in the production of fluorescent dyes for biological imaging and sensing applications.

Studies on the interactions involving isophthalaldehyde primarily focus on its reactivity with amines and other nucleophiles. These interactions are crucial for understanding its role in forming various adducts and polymers. For instance, equilibrium constants have been established for reactions between isophthalaldehyde and amines like 2-aminoethanol, providing insights into its reactivity profile .

Isophthalaldehyde shares structural similarities with other aromatic aldehydes. Here are some comparable compounds:

CompoundStructure FeaturesUnique Characteristics
TerephthalaldehydeTwo formyl groups on opposite sidesUsed primarily in polyester production
PhthalaldehydeTwo formyl groups on adjacent carbonsKnown for its use in producing phthalonitriles
BenzaldehydeOne formyl groupSimpler structure; widely used as a flavoring agent

Uniqueness of Isophthalaldehyde

Isophthalaldehyde's unique positioning of its aldehyde groups allows for distinct reactivity patterns compared to its analogs. Its ability to undergo polymerization and form complex structures sets it apart from simpler aldehydes like benzaldehyde and even from other di-substituted aromatic aldehydes like terephthalaldehyde.

Color/Form

Needles from dilute alcohol

XLogP3

1.2

Boiling Point

246 °C

LogP

log Kow = 1.43 (est)

Melting Point

89 °C

UNII

LU162B2N9X

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isophthalaldehyde is a solid. It is soluble in water. USE: m-Phthalaldehyde is used as a laboratory chemical. EXPOSURE: Workers that produce or use isophthalaldehyde may have direct skin contact. The general population is not likely to be exposed to isophthalaldehyde. If isophthalaldehyde is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It may be broken down in the air by sunlight. It will not volatilize into air from soil or water surfaces. It is expected to move easily through soil. It is not expected to build up in fish. RISK: Isophthaldenhyde is a skin irritant. It may also be irritating to the eyes and respiratory tract. Additional data on the potential for isophthalaldehyde to produce toxic effects in humans or laboratory animals were not available. Data on the potential for isophthalaldehyde to cause infertility, abortions, or birth defects in laboratory animals were not available. Data on the potential for isophthalaldehyde to cause cancer in laboratory animals were not available. The potential for isophthalaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

7.91X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

30025-33-3
626-19-7

Wikipedia

Isophthalaldehyde

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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